

Deguelin derivative SH-1242 antitumor efficacy validation

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Compound Focus: Deguelin

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SH-1242 at a Glance

SH-1242 is a synthetic analogue of **deguelin**, a natural rotenoid, developed to be a heat shock protein 90 (Hsp90) inhibitor with potent antitumor efficacy and significantly reduced neurotoxicity compared to its parent compound [1] [2] [3].

The table below summarizes its core profile and how it addresses key limitations of **deguelin**.

Feature	Description
Origin	Synthetic analog of the natural compound deguelin [1] [4]
Primary Target	C-terminal ATP-binding pocket of Hsp90 [2] [3] [4]
Key Improvement	Maintains potent anticancer efficacy with substantially minimized neurotoxicity [2] [3] [4]

Efficacy and Toxicity Comparison

The following table outlines the primary experimental findings that validate SH-1242's improved therapeutic profile. Direct, quantitative side-by-side data against a wide range of other Hsp90 inhibitors is not available in the searched literature.

Aspect	Experimental Findings & Comparison
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| **Anticancer Efficacy** | - Induces apoptosis and reduces tumor vasculature in human cell line-based and patient-derived xenograft models [4].

- Reduces tumor multiplicity, volume, and load in a KRAS-driven mouse model of lung cancer [4].
- Effective against non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to paclitaxel or lincitinib [5]. | | **Neurotoxicity Profile** | - Does not produce obvious histopathologic features in the brain of treated rats, in contrast to **deguelin** [4].
- Greatly reduced cytotoxicity in normal cells (e.g., epithelial, vascular endothelial, hippocampal) compared to **deguelin** [5].
- Significantly reduced inhibition of tyrosine hydroxylase immunoreactivity (a marker for Parkinsonian-like toxicity) in the substantial nigra of rats [5]. | | **Mechanism of Action** | Binds to the C-terminal domain of Hsp90, disrupting its interaction with co-chaperones and client proteins, leading to the degradation of oncogenic client proteins without inducing Hsp70 expression [4]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the validation studies, here is a summary of key methodologies cited in the literature.

Experiment Type	Protocol Details
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| **In Vitro Anticancer Activity** | - **Cell Viability:** Measured using assays like MTT in NSCLC cells and resistant sublines [5].

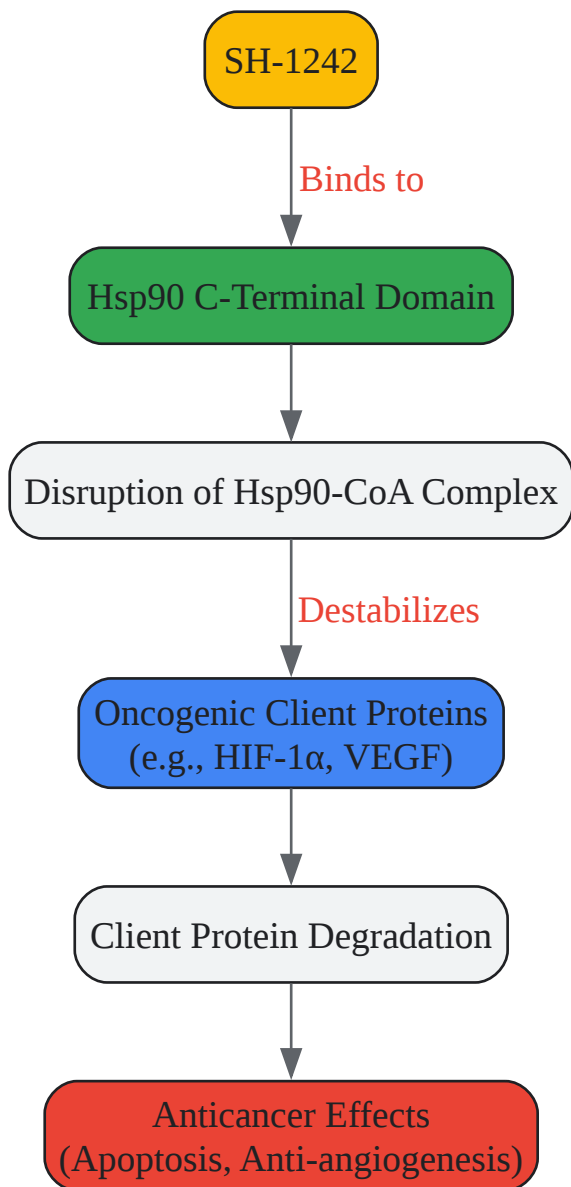
- **Clonogenic Assay:** Anchorage-dependent and -independent colony formation assays to assess long-term cell proliferation and survival [5].
- **Angiogenesis Assay:** Evaluation of angiogenesis-stimulating activity in conditioned media from treated cancer cells [5]. | | **In Vivo Efficacy Models** | - **Xenograft Models:** Human cancer cells or

patient-derived tumors implanted into immunodeficient mice. SH-1242 was administered and tumor growth/volume was monitored [4] [5].

- **Genetically Engineered Model:** KRAS-driven lung cancer mouse model to assess tumor multiplicity and load [4]. | **Toxicity Assessment** | - **In Vitro:** Cytotoxicity tests on various normal cell lines (e.g., hippocampal HT-22 cells) and comparison with **deguelin** [2] [5].
- **In Vivo:** Histopathological examination of brain tissues (particularly the substantia nigra) from rats treated with SH-1242 versus **deguelin** [4] [5]. Immunostaining for tyrosine hydroxylase was used as a key marker [5]. | **Analytical Method (Bioanalysis)** | - **Technique:** HPLC-MS/MS for quantification of SH-1242 in biological matrices (plasma) [1].
- **Sample Extraction:** Rodent plasma samples extracted with methanol containing 0.1% formic acid [1].
- **Detection:** MRM (Multiple Reaction Monitoring) at m/z transition of 368.9 → 151.0 for SH-1242 and 395.0 → 213.0 for the internal standard (**deguelin**) [1].
- **Validation:** The method was validated for specificity, accuracy, precision, and stability in concentration ranges of 1–1000 ng/mL (rat) and 2–1000 ng/mL (mouse) [1]. |

Mechanism of Action Workflow

The diagram below illustrates the key molecular mechanism of SH-1242, as described in the literature, which underlies its anticancer efficacy and reduced toxicity.



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Pathways for Further Research

The current information is primarily based on **preclinical studies**. To build a more comprehensive guide, you could:

- **Consult Specialized Databases:** Search for "SH-1242" on platforms like **PubMed**, **Google Scholar**, or **SciFinder** to find additional primary research articles, potentially including direct comparisons with other Hsp90 inhibitors.

- **Investigate Clinical Status:** Check clinical trial registries (such as ClinicalTrials.gov) to see if SH-1242 has progressed to clinical stages of development, which would provide human data.
- **Explore Related Analogues:** The literature mentions other **deguelin** analogues like **L80** [2] [3] [5], which also shows a improved toxicity profile and could be included in a broader comparison.

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